The Odyssey of Cerevisterol: From Yeast Artifact to Cytotoxic Lead
The Odyssey of Cerevisterol: From Yeast Artifact to Cytotoxic Lead
The following technical guide details the identification, structural elucidation, and isolation of Cerevisterol, designed for researchers in fungal metabolomics and drug discovery.
A Technical Deep-Dive into the History, Chemistry, and Isolation of 5α-ergosta-7,22-diene-3β,5,6β-triol [1]
Executive Summary
Cerevisterol (CAS: 516-37-0) represents a pivotal case study in natural product chemistry: a compound initially dismissed as a manufacturing byproduct that later emerged as a bioactive agent with significant cytotoxic and anti-inflammatory potential.[1] First isolated in 1928 from the mother liquors of Saccharomyces cerevisiae ergosterol production, it was characterized by its high melting point and insolubility in hexane.[1]
Chemically, Cerevisterol is 5α-ergosta-7,22-diene-3β,5,6β-triol .[1] Its discovery highlights the critical importance of oxidative modifications in sterol metabolism.[1] While often debated as an isolation artifact (autoxidation product), modern analysis confirms its presence in diverse fungal phyla under oxidative stress, suggesting a role in reactive oxygen species (ROS) scavenging.[1]
Historical Genesis: The Honeywell & Bills Era (1928–1932)
The identification of Cerevisterol was not driven by a search for new drugs, but by the industrial optimization of Vitamin D precursors.
The Discovery Context
In the late 1920s, ergosterol was mass-produced from yeast to synthesize Vitamin D via irradiation.[1] Edna M. Honeywell and Charles E. Bills (1932) analyzed the "residues" left after ergosterol crystallization.[1] They observed a stubborn, white amorphous solid that refused to dissolve in hexane—a property distinct from the lipophilic ergosterol.[1]
Initial Characterization
Honeywell and Bills succeeded in purifying 10 grams of this substance from 4,500 kilograms of dry yeast—a yield of ~0.0002%.[1]
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Melting Point: 265.3 °C (significantly higher than ergosterol's 160 °C).[1]
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Solubility: Insoluble in hexane; soluble in ethanol and acetone.[1]
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Empirical Formula: Originally proposed as C26H46O3 (later corrected to C28H46O3).[1]
Technical Insight: The high melting point and polarity were the first clues of additional hydroxyl groups introduced to the sterol core, drastically altering the crystal lattice energy compared to the parent ergosterol.
Structural Elucidation & Stereochemistry
The definitive structure was not confirmed until 1954 by Alt and Barton .[1] The structural assignment relied on chemical degradation and synthesis, as modern NMR was not yet available.[1]
The Chemical Logic
The researchers established the structure by synthesizing Cerevisterol directly from ergosterol.[1]
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Starting Material: Ergosterol Acetate.[1]
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Reagent: Perphthalic acid (a peracid oxidant).[1]
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Mechanism: The peracid preferentially attacks the electron-rich
double bond of ergosterol.[1] -
Result: Formation of a 5
,6 -epoxide intermediate, which undergoes hydrolytic ring opening to yield the trans-diaxial 5 ,6 -diol .
This confirmed Cerevisterol as (22E)-5α-ergosta-7,22-diene-3β,5,6β-triol .[1]
Visualization: The Oxidative Pathway
The following diagram illustrates the chemical genesis of Cerevisterol from Ergosterol, highlighting the critical oxidation of the B-ring.
Figure 1: Chemical pathway from Ergosterol to Cerevisterol via oxidative modification of the B-ring.[1]
Bioactivity & Pharmacological Relevance
While originally an industrial curiosity, Cerevisterol has demonstrated significant biological activity in modern assays.[1][2]
| Activity Type | Target / Mechanism | Key Metrics |
| Cytotoxicity | P388 Leukemia Cells | Significant inhibition (IC50 values vary by derivative) |
| Antimicrobial | S. aureus, A. niger | MIC: 25–50 μg/mL |
| Anti-inflammatory | NF-κB Pathway | Potent inhibition of NF-κB activation in macrophages |
| Enzyme Inhibition | DNA Polymerase α | Selective inhibition of eukaryotic replication |
Mechanistic Note: The cytotoxicity is likely linked to the disruption of cell membrane permeability due to the polarity of the 3,5,6-triol motif, or the interference with sterol-binding proteins involved in cell signaling.[1]
Technical Protocols: Isolation Methodologies
Comparative Analysis: 1930s vs. 2020s
The evolution of Cerevisterol isolation reflects the broader history of natural product chemistry—shifting from bulk crystallization to precision chromatography.[1]
| Feature | Classic Method (Honeywell & Bills, 1932) | Modern Method (HPLC-MS/NMR) |
| Starting Material | 4,500 kg Dry Yeast (Industrial Residue) | 100 g Fungal Biomass / Culture Broth |
| Extraction | Boiling Ethanol & Ether | Methanol/Dichloromethane (1:[1]1) |
| Purification | Saponification (KOH) + Fractional Crystallization | Silica Gel Flash Chromatography + RP-HPLC |
| Identification | Melting Point, Combustion Analysis | 1D/2D NMR (HMBC, HSQC), HR-ESI-MS |
| Purity Check | Recrystallization until constant MP | HPLC Peak Integration (>98%) |
Detailed Modern Isolation Workflow
This protocol is synthesized from contemporary isolation standards for polar sterols from fungal matrices.[1]
Step 1: Biomass Extraction
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Lyophilize fungal biomass (e.g., S. cerevisiae or Penicillium sp.).[1]
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Extract with MeOH:CH2Cl2 (1:1) under sonication for 30 min.
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Filter and evaporate solvent in vacuo to yield crude extract.[1]
Step 2: Partitioning (Desalting/Defatting) [1]
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Partition sequentially with n-Hexane (removes non-polar lipids/ergosterol) and Ethyl Acetate (EtOAc) .[1]
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Collect the EtOAc fraction (contains medium-polarity sterols like Cerevisterol).[1]
Step 3: Chromatography (Purification) [1][3]
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Stationary Phase: Silica Gel 60 (0.04–0.063 mm).[1]
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Mobile Phase: Gradient elution with CHCl3:MeOH (100:1 → 80:20).
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Monitoring: TLC (visualize with vanillin-H2SO4; Cerevisterol appears as a violet spot).
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Final Polish: Semi-preparative HPLC (C18 column, MeOH:H2O 85:15, isocratic).
Visualization: Isolation Workflow
Figure 2: Modern workflow for the targeted isolation of Cerevisterol from fungal matrices.[1]
References
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Honeywell, E. M., & Bills, C. E. (1932).[1] Cerevisterol, a sterol accompanying ergosterol in yeast.[1][2] Journal of Biological Chemistry, 99, 71–78.[1] Link
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Alt, G. H., & Barton, D. H. R. (1954).[1] The structure of cerevisterol.[1] Journal of the Chemical Society, 1356–1360.[1] Link
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Yuan, G., et al. (2020).[1] Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Journal of Fungi, 6(3), 116.[1] Link
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Chung, K. S., et al. (2018).[1] Cerevisterol from Hericium erinaceum induces apoptosis in human hepatocellular carcinoma cells.[1] International Journal of Molecular Sciences, 19(1), 22. Link[1]
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Bills, C. E., & Honeywell, E. M. (1928).[1] Antiricketic substances.[1][3] VII. Studies on highly purified ergosterol and its esters.[1] Journal of Biological Chemistry, 80, 15–23.[1] Link
